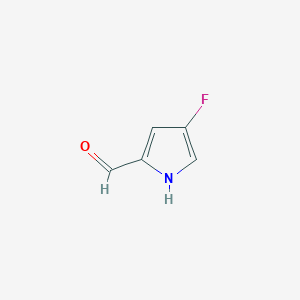

4-Fluoro-1H-pyrrole-2-carbaldehyde

Description

Overview of the Pyrrole-2-carbaldehyde Scaffold in Organic Chemistry

The pyrrole (B145914) ring is one of the most important heterocyclic motifs in drug discovery, forming the core of many natural products and marketed pharmaceuticals. nih.govalliedacademies.org The pyrrole-2-carbaldehyde scaffold, specifically, serves as a highly versatile building block in organic synthesis. ontosight.aiontosight.ai It is a key intermediate for constructing more complex molecular architectures, including porphyrins and other macrocycles used in catalysis and materials science. ontosight.ai

The synthetic utility of the pyrrole-2-carbaldehyde scaffold stems from the reactivity of its functional groups. The aldehyde group can readily undergo oxidation to form a carboxylic acid or reduction to yield a primary alcohol. smolecule.com Historically, the Vilsmeier-Haack reaction has been a common method for synthesizing pyrrole-2-carbaldehydes. ontosight.aiorgsyn.org More recently, greener and more efficient methods, such as iodine/copper-mediated oxidative annulation, have been developed to construct these valuable scaffolds. organic-chemistry.orgacs.org However, the pyrrole core is inherently reactive towards electrophiles, which can lead to undesired oligomerization. nih.gov Synthetic chemists often manage this reactivity by introducing electron-withdrawing groups onto the pyrrole ring. nih.gov

Research Landscape of 4-Fluoro-1H-pyrrole-2-carbaldehyde and Related Fluorinated Analogs

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net Fluorine's high electronegativity and small size can improve a drug's potency, selectivity, and metabolic profile. mdpi.com It is estimated that approximately 25% of all current pharmaceuticals contain at least one fluorine atom. researchgate.net

In this context, this compound emerges as a valuable synthetic intermediate. The presence of the fluorine atom enhances the electrophilic character of the pyrrole ring, influencing its reactivity in subsequent chemical transformations. smolecule.com While extensive biological studies on this compound itself are limited, research on related fluorinated pyrrole analogs is an active field. smolecule.com

The synthesis of fluorinated pyrroles can be achieved through various routes, including the direct fluorination of a pre-existing pyrrole ring using reagents like Selectfluor or through cycloaddition reactions. nih.govresearchgate.net The position of the fluorine atom is critical. For example, ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key building block for a preclinical drug candidate targeting the hepatitis B virus, while 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a known precursor to the potent acid blocker Vonoprazan. nih.govchemicalbook.com This highlights the nuanced role that fluorinated pyrrole-carbaldehydes play in the development of complex, functional molecules.

| Compound | Key Structural Features | Research Context |

| This compound | Fluorine at C4, Aldehyde at C2 | Valuable synthetic intermediate due to enhanced electrophilicity. smolecule.com |

| 3-Fluoro-1H-pyrrole-2-carboxamide | Fluorine at C3, Amide at C2 | Moiety found in preclinical candidates against Hepatitis B virus. nih.gov |

| 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamide | Chlorine at C3 and C4, Amide at C2 | Fragment in natural and synthetic antibacterial compounds. nih.gov |

| 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde | N-Aryl substitution with chlorine | A related halogenated pyrrole aldehyde available for synthetic diversification. cymitquimica.com |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Fluorophenyl group at C5, Aldehyde at C3 | Precursor for the synthesis of the drug Vonoprazan. chemicalbook.com |

Table 2: Comparison of Selected Halogenated Pyrrole Derivatives and their Research Significance.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4FNO |

|---|---|

Molecular Weight |

113.09 g/mol |

IUPAC Name |

4-fluoro-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C5H4FNO/c6-4-1-5(3-8)7-2-4/h1-3,7H |

InChI Key |

TWEVFIDOBCXAMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1F)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 1h Pyrrole 2 Carbaldehyde and Its Fluorinated Derivatives

Direct Fluorination Strategies Applied to Pyrrole-2-carbaldehydes

The direct introduction of a fluorine atom onto a pyrrole-2-carbaldehyde scaffold represents an atom-economical approach. However, it is fraught with challenges due to the electron-rich nature of the pyrrole (B145914) ring, which makes it susceptible to oxidation and polymerization.

Selective C-F Bond Formation on the Pyrrole Ring

The pyrrole ring is an electron-rich heteroaromatic system, making it highly reactive toward electrophiles. researchgate.net This inherent reactivity complicates direct fluorination, as many fluorinating agents are strong oxidants that can lead to the formation of insoluble polymeric materials rather than the desired fluorinated product. researchgate.net

The presence of an electron-withdrawing group, such as the carbaldehyde (-CHO) at the C2 position, deactivates the pyrrole ring towards electrophilic attack. This deactivation, while helpful in preventing polymerization, also makes the C-F bond formation more challenging. Electrophilic fluorination typically occurs at the positions most susceptible to electrophilic attack, which in the case of 2-substituted pyrroles are the C5 and C4 positions. Direct fluorination of pyrrole derivatives bearing electron-withdrawing groups has been shown to favor substitution at the α-position (C5) if available; however, if the C5 position is blocked, fluorination can be directed to the β-positions (C3 or C4). researchgate.net The challenge lies in achieving high regioselectivity for the C4 position.

Applications of Specific Fluorinating Reagents and Optimized Conditions

To overcome the challenges of direct fluorination, specific electrophilic fluorinating reagents have been employed under carefully optimized conditions.

Selectfluor™ (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent. However, its application to simple pyrroles often results in oxidative polymerization. researchgate.net For pyrroles containing electron-withdrawing groups like esters or aldehydes, fluorination can be achieved, albeit sometimes in low yields. The reaction conditions, including solvent and temperature, are critical for success. For instance, studies on pyrrole-2-carboxylates have shown that fluorination with Selectfluor™ can yield a mixture of fluorinated products, and careful control is needed to maximize the desired isomer. researchgate.net

Xenon Difluoride (XeF₂) is another reagent capable of direct fluorination of pyrrole rings under mild conditions, particularly those containing electron-withdrawing groups. It has been successfully used to prepare fluoropyrroles without the need for N-H protection, which is often a prerequisite for other methods. researchgate.net Research has shown that fluorination with XeF₂ tends to occur at the α-position of the pyrrole ring. researchgate.net

The table below summarizes findings for the direct fluorination of pyrrole derivatives, which inform the potential strategies for 4-fluoro-1H-pyrrole-2-carbaldehyde.

| Reagent | Substrate Type | Typical Conditions | Outcome & Challenges |

| Selectfluor™ | Pyrroles with electron-withdrawing groups (e.g., -COOR) | MeCN/AcOH, 0 °C to RT | Can produce novel fluorinated derivatives, but often suffers from low yields and oxidative polymerization. researchgate.netnih.gov |

| Xenon Difluoride (XeF₂) | Pyrroles with electron-withdrawing groups (e.g., -CHO, -COR) | Mild conditions | Leads to corresponding fluoropyrroles, typically at the α-position. researchgate.net |

Synthesis of this compound from Fluorinated Precursors

An alternative and often more controlled approach involves building the target molecule from starting materials that already contain the requisite fluorine atom. This can be achieved either by constructing the fluoropyrrole ring from an acyclic fluorinated precursor or by modifying a pre-formed fluorinated pyrrole.

Cyclization Reactions for Fluoropyrrole Ring Construction

This strategy involves the synthesis of fluorinated heterocycles through the cyclization of appropriately substituted, fluorine-containing open-chain compounds. This "ring-closing" approach avoids the challenges of direct fluorination on a sensitive pyrrole ring.

For example, a general method for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde involves the hydrogenation and cyclization of 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile. google.com This demonstrates the principle of using a fluorinated aryl precursor to construct the final heterocyclic aldehyde. Similarly, fluorinated pyrimidines and pyrazoles have been synthesized from potassium 2-cyano-2-fluoroethenolate, a versatile fluorinated building block, by reacting it with amidines or hydrazines, respectively. nih.gov These methods highlight the utility of small, fluorinated precursors in building more complex heterocyclic systems. nih.govresearchgate.net While not directly reported for this compound, these precedents suggest that a similar strategy, perhaps involving a fluorinated analogue in a Paal-Knorr pyrrole synthesis, could be a viable route. organic-chemistry.org

Derivatization of Pre-formed Fluorinated Pyrrole Systems

This is arguably the most practical and widely applicable method for preparing this compound. The synthesis begins with a pyrrole already bearing a fluorine atom at the C4 position. The aldehyde group is then introduced in a subsequent step.

A key precursor for this approach is a compound like ethyl 3-fluoro-1H-pyrrole-2-carboxylate, which has become commercially available as it is a building block for a drug candidate. nih.gov The formyl group can be introduced onto the fluorinated pyrrole ring using a formylation reaction, most commonly the Vilsmeier-Haack reaction . google.comorganic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction involves treating the substrate with a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. google.comjk-sci.comchemistrysteps.com The resulting electrophilic iminium salt then attacks the electron-rich pyrrole ring. For a 3-fluoropyrrole derivative (which corresponds to a 4-fluoropyrrole by standard numbering), the Vilsmeier-Haack reaction would be expected to introduce the formyl group at the C5 or C2 position. In a practical synthesis of a related compound, ethyl 5-formyl-3-fluoro-1H-pyrrole-2-carboxylate was prepared by treating ethyl 3-fluoro-1H-pyrrole-2-carboxylate with the Vilsmeier reagent (POCl₃/DMF). nih.gov This demonstrates the feasibility of formylating a pre-existing fluorinated pyrrole ring. Hydrolysis of the resulting iminium ion intermediate yields the final aldehyde. wikipedia.org

General Methods for Pyrrole-2-carbaldehyde Synthesis with Potential for Fluorination

Understanding the general synthetic methods for the parent pyrrole-2-carbaldehyde provides a framework for how these routes could be adapted to produce fluorinated analogues.

The most prominent and widely used method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction . orgsyn.orgchemtube3d.com This reaction is particularly effective for formylating electron-rich aromatic and heteroaromatic compounds like pyrrole. organic-chemistry.orgjk-sci.com The process begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from DMF and POCl₃. wikipedia.orgchemistrysteps.com Pyrrole then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, typically at the C2 position due to the directing effect of the ring nitrogen. A subsequent workup with water hydrolyzes the intermediate iminium salt to afford the aldehyde. jk-sci.comorgsyn.org This method is robust and has been applied to a wide range of substituted pyrroles. google.com To apply this to the synthesis of this compound, one would start with 3-fluoropyrrole, where the Vilsmeier reagent would be directed to the adjacent C2 position.

Another approach is the de novo synthesis of the pyrrole-2-carbaldehyde skeleton from acyclic precursors. For instance, a method involving the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters has been developed. organic-chemistry.orgnih.gov In this one-pot reaction, the aldehyde oxygen atom is derived from molecular oxygen. organic-chemistry.org Adapting this synthesis to produce a 4-fluoro derivative would require starting with a fluorinated arylamine or a related fluorinated precursor, allowing the fluorine atom to be incorporated into the final heterocyclic product.

Vilsmeier-Haack Formylation and its Variants

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgwikipedia.org The reaction typically involves the use of a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) reagent. jk-sci.comchemistrysteps.com This combination forms an electrophilic iminium salt, known as the Vilsmeier reagent, in situ. wikipedia.orgchemistrysteps.com

The mechanism proceeds via electrophilic aromatic substitution, where the electron-rich pyrrole ring attacks the Vilsmeier reagent. jk-sci.comchemistrysteps.com This is followed by hydrolysis during the workup phase to yield the final aldehyde product. wikipedia.org The reactivity of five-membered heterocycles in this reaction generally follows the trend of pyrrole > furan (B31954) > thiophene (B33073). jk-sci.com This method is particularly advantageous for formylation as it operates under conditions that are often milder than classical Friedel-Crafts reactions. chemtube3d.com

A pertinent example of this methodology is the synthesis of a fluorinated pyrrole-2-carbaldehyde derivative. Researchers have successfully formylated ethyl 3-fluoro-1H-pyrrole-2-carboxylate using Vilsmeier-Haack conditions. nih.gov In this procedure, the starting fluorinated pyrrole was treated with a pre-formed complex of DMF and POCl₃. The reaction mixture was heated to drive the formylation, and subsequent aqueous workup with sodium hydroxide (B78521) afforded the desired aldehyde. nih.gov This demonstrates the viability of the Vilsmeier-Haack reaction for introducing a formyl group onto a pre-existing fluorinated pyrrole ring.

Table 1: Vilsmeier-Haack Formylation of a Fluorinated Pyrrole Derivative nih.gov

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | 1. POCl₃, DMF | 1. 0 °C, 30 min | Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate |

| 2. Starting material in DMF | 2. 90 °C, overnight |

A general procedure for the formylation of the parent pyrrole ring involves the slow addition of a solution of pyrrole in a solvent like ethylene (B1197577) dichloride to the cooled Vilsmeier reagent. orgsyn.org The reaction is then briefly heated to reflux before being cooled and quenched with an aqueous solution of sodium acetate (B1210297) trihydrate to facilitate the hydrolysis of the intermediate iminium salt. orgsyn.org

Carbohydrate-Derived Pathways to Pyrrole-2-carbaldehyde Skeletons

Renewable feedstocks, particularly carbohydrates, offer sustainable starting points for the synthesis of valuable chemical intermediates, including the pyrrole-2-carbaldehyde core structure. A notable one-pot method involves the reaction of carbohydrates with primary amines in the presence of an acid catalyst to produce N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, also known as pyrralines. nih.gov

This transformation, considered a variant of the Maillard reaction, can be efficiently carried out by heating a mixture of a carbohydrate (like glucose), a primary amine (such as an amino ester), and oxalic acid in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This approach directly converts the carbohydrate scaffold into the functionalized pyrrole-2-carbaldehyde skeleton. nih.gov Similarly, the condensation of glucose with alkylamines under acidic conditions has been shown to produce N-substituted-5-methoxymethyl-2-formyl-pyrroles, although in lower yields. mdpi.com

Another innovative approach utilizes feedstocks derived from both cellulose (B213188) and chitin. Specifically, the reaction between D-glucosamine (from chitin) and pyruvic acid (accessible from cellulose) has been developed to synthesize pyrrole-2-carboxylic acid (PCA). cam.ac.uk While this yields a carboxylic acid instead of an aldehyde, PCA is a direct precursor that can be reduced to the corresponding aldehyde, showcasing a pathway from dual biomass sources to the pyrrole-2-carbaldehyde framework. cam.ac.uk

Table 2: Synthesis of Pyrrole-2-carbaldehyde Derivatives from Carbohydrates nih.gov

| Carbohydrate | Amine | Conditions | Product Type |

|---|

These methods highlight the potential of biomass conversion for creating the fundamental pyrrole-2-carbaldehyde structure, which could then undergo subsequent fluorination steps to generate the target compounds.

Friedel-Crafts Type Alkylation Approaches for Pyrrole Substitution

Friedel-Crafts reactions, encompassing both alkylation and acylation, are cornerstone methods for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orgbyjus.com In the context of pyrrole chemistry, these reactions can be adapted to introduce substituents at specific positions on the heterocyclic ring.

While classical Friedel-Crafts alkylation of pyrroles can be complicated by the high reactivity and potential for polymerization, Friedel-Crafts acylation provides a more controlled and highly useful route for substitution. This reaction typically employs an acyl halide and a Lewis acid catalyst (e.g., AlCl₃) to generate a reactive acylium ion, which is then attacked by the electron-rich pyrrole ring. masterorganicchemistry.com A significant advantage of acylation is that the resulting acyl group deactivates the ring, preventing further reactions and allowing for monosubstitution. umn.edumt.com

A "one-pot" synthesis of 4-acylpyrrole-2-carboxaldehydes from pyrrole has been developed, demonstrating the utility of this approach. cdnsciencepub.com The method begins with the formation of a pyrrole-Vilsmeier intermediate. This intermediate is then subjected to Friedel-Crafts acylation conditions by adding a Lewis acid (aluminum chloride) and an acylating agent (like acetyl chloride or benzoyl chloride). The acylation occurs at the 4-position of the pyrrole ring. A final hydrolytic workup yields the 4-acylpyrrole-2-carboxaldehyde. cdnsciencepub.com This strategy effectively builds a substituted pyrrole-2-carbaldehyde framework, where the acyl group at the 4-position could potentially be modified in subsequent synthetic steps.

Table 3: "One-Pot" Friedel-Crafts Acylation for 4-Substituted Pyrrole-2-carbaldehydes cdnsciencepub.com

| Starting Material | Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Pyrrole-Vilsmeier Complex | Acetyl chloride | 1. AlCl₃, 1,2-dichloroethane, rt, 2 h | 4-Acetylpyrrole-2-carboxaldehyde | 80% |

| 2. Aqueous NaOH, then HCl | ||||

| Pyrrole-Vilsmeier Complex | Benzoyl chloride | 1. AlCl₃, 1,2-dichloroethane | 4-Benzoylpyrrole-2-carboxaldehyde | 55% |

This methodology showcases how Friedel-Crafts type reactions can be integrated into a multi-step, one-pot sequence to construct complex pyrrole derivatives, providing a viable pathway to precursors for compounds like this compound.

Chemical Reactivity and Synthetic Transformations of 4 Fluoro 1h Pyrrole 2 Carbaldehyde

Reactions at the Formyl Group

The aldehyde moiety is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

The formyl group readily undergoes reactions with various nucleophiles. For instance, condensation reactions with active methylene (B1212753) compounds, such as ketones, are common. Under basic conditions (e.g., sodium hydroxide), 4-Fluoro-1H-pyrrole-2-carbaldehyde can react with ketones to form α,β-unsaturated ketones. These reactions expand the carbon framework and introduce new functional groups, serving as intermediates for more complex structures.

Another significant transformation is the reaction with hydroxylamine (B1172632), which typically leads to the formation of oximes. These reactions are crucial in the synthesis of various biologically active molecules. For example, a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde, undergoes condensation with 1-(4-bromophenyl)ethan-1-one to form a chalcone (B49325) derivative, which is then cyclized with hydroxylamine to create an isoxazole (B147169) ring system. nih.gov

The table below summarizes representative condensation reactions involving pyrrole-2-carbaldehydes.

Table 1: Condensation Reactions of Pyrrole-2-Carbaldehydes

| Reactant | Reagent(s) | Product Type | Reference |

| 1-methyl-1H-pyrrole-2-carbaldehyde | 1-(4-bromophenyl)ethan-1-one, NaOH | Chalcone | nih.gov |

| Pyrrole-2-carbaldehyde derivatives | β,γ-unsaturated α-ketoesters, DBN (base) | 5,6-dihydroindolizines | rsc.org |

This table illustrates the types of condensation reactions pyrrole-2-carbaldehydes can undergo, forming key intermediates for heterocyclic synthesis.

The aldehyde group in this compound can be selectively oxidized or reduced to yield other important functional groups.

Oxidation: The formyl group can be oxidized to a carboxylic acid. smolecule.com This transformation is typically achieved using common oxidizing agents. The resulting 4-fluoro-1H-pyrrole-2-carboxylic acid is a valuable building block in medicinal chemistry. nih.govnih.gov

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (4-fluoro-1H-pyrrol-2-yl)methanol. smolecule.com This reduction is generally accomplished with hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com

The table below outlines the common redox transformations of the formyl group.

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent(s) | Product | Reference |

| Oxidation | e.g., Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | 4-Fluoro-1H-pyrrole-2-carboxylic acid | smolecule.com |

| Reduction | e.g., Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (4-Fluoro-1H-pyrrol-2-yl)methanol | smolecule.com |

This table provides a summary of reagents used for the oxidation and reduction of the aldehyde functional group on the fluoropyrrole scaffold.

Electrophilic and Nucleophilic Substitutions on the Pyrrole (B145914) Ring

The reactivity of the pyrrole ring towards substitution reactions is significantly modulated by the electronic effects of the attached fluorine and formyl substituents.

The pyrrole ring is inherently electron-rich and highly reactive towards electrophiles. onlineorganicchemistrytutor.com However, the presence of both a fluorine atom and a formyl group, which are electron-withdrawing, deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted pyrrole. The fluorine atom exerts a strong -I (inductive) effect, withdrawing electron density from the ring and making it less nucleophilic.

Conversely, the fluorine atom can make the pyrrole ring more susceptible to nucleophilic substitution, a reaction not typically observed in simple pyrroles. smolecule.com This enhanced electrophilicity is a key feature exploited in the synthesis of more complex derivatives.

In electrophilic substitution reactions, the position of attack on the pyrrole ring is directed by the existing substituents. For pyrrole itself, electrophilic attack preferentially occurs at the C2 (or α) position due to the greater stability of the resulting carbocation intermediate. onlineorganicchemistrytutor.com In this compound, the C2 and C4 positions are already substituted. The remaining open positions are C3 and C5. The directing effects of the C2-formyl group (deactivating and meta-directing in a benzene (B151609) system) and the C4-fluoro group (deactivating and ortho-, para-directing) create a complex reactivity pattern. Electrophilic substitution, if it occurs, would likely be directed to the C5 position.

For nucleophilic aromatic substitution, the fluorine atom at C4 is a potential leaving group, which can be displaced by strong nucleophiles. smolecule.com

Annulation and Cyclization Reactions to Form Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly indolizine (B1195054) derivatives. Indolizines are N-fused heterocycles with a wide range of applications in materials science and pharmaceuticals. researchgate.netnih.gov

One common strategy involves a base-promoted [4+2] annulation (or cycloaddition) reaction. In this approach, the pyrrole-2-carbaldehyde derivative acts as the four-atom component, reacting with a two-atom partner. For example, pyrrole-2-carbaldehydes react with β,γ-unsaturated α-ketoesters in the presence of a base like DBN to form multisubstituted 5,6-dihydroindolizines. rsc.orgresearchgate.net Similarly, oxidative [4+2] annulation with o-hydroxyphenyl propargylamines can produce highly substituted indolizines. nih.gov These reactions proceed under mild conditions and tolerate a variety of functional groups, making them powerful tools for building molecular complexity. rsc.orgnih.gov

Another approach involves the reaction of N-substituted pyrrole-2-carbaldehydes with prop-2-ynylsulfonium salts to construct indolizines with a thioether group. researchgate.net These cyclization strategies highlight the utility of the pyrrole-2-carbaldehyde scaffold in generating diverse, fused heterocyclic structures.

Base-Promoted [4+2] Annulation Strategies with Pyrrole-2-carbaldehyde Derivatives

Base-promoted [4+2] annulation reactions represent a powerful tool for the construction of fused heterocyclic systems. In the context of pyrrole-2-carbaldehyde derivatives, these reactions can lead to the formation of indolizine and dihydroindolizine scaffolds, which are prevalent in numerous natural products and pharmacologically active compounds.

A notable example of this strategy is the base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters. This reaction, typically facilitated by an organic base such as 1,8-Diazabicycloundec-7-ene (DBN), proceeds under mild conditions to afford multisubstituted 5,6-dihydroindolizines in moderate to high yields. nih.gov The reaction is believed to proceed through a tandem Michael addition/intramolecular aldol (B89426) condensation sequence. The versatility of this method is demonstrated by its tolerance to a variety of functional groups on both the pyrrole and the ketoester component. nih.govnih.gov

Table 1: Base-Promoted [4+2] Annulation of Pyrrole-2-carbaldehyde Derivatives with β,γ-Unsaturated α-Ketoesters

| Pyrrole-2-carbaldehyde Derivative | β,γ-Unsaturated α-Ketoester | Base | Solvent | Yield (%) | Reference |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | Ethyl 2-oxo-4-phenylbut-3-enoate | DBN | CH2Cl2 | 85 | nih.gov |

| 1-Benzyl-1H-pyrrole-2-carbaldehyde | Ethyl 2-oxo-4-phenylbut-3-enoate | DBN | CH2Cl2 | 82 | nih.gov |

| 1H-Pyrrole-2-carbaldehyde | Ethyl 2-oxo-4-phenylbut-3-enoate | DBN | CH2Cl2 | 75 | nih.gov |

This table is based on data for analogous compounds and is intended to be illustrative of the potential reactivity of this compound.

Intramolecular Cyclizations Leading to Polycyclic Systems

The aldehyde functionality in this compound can serve as a key reactive site for intramolecular cyclization reactions, enabling the synthesis of complex polycyclic frameworks. These transformations are often catalyzed by acids, bases, or transition metals and can proceed through various mechanisms.

One such approach involves the intramolecular cyclization of pyrrole derivatives to form pyrrolizine structures. For instance, organocatalytic domino Michael-aldol cyclizations of 2-pyrrole carbaldehydes with ketones and enals have been developed to access densely substituted 2,3-dihydro-1H-pyrrolizines. nih.gov In these reactions, the aldehyde group participates in the final aldol condensation step to close the second ring of the pyrrolizine core.

Furthermore, free-radical intramolecular cyclization has been employed to synthesize polyheterocycles containing a pyrrole ring. For example, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo radical cyclization to form new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.gov While this specific example involves a pyridinium (B92312) salt, it highlights the potential for radical-mediated cyclizations involving the pyrrole nucleus.

Another powerful method for constructing polycyclic systems is the intramolecular Heck reaction. Palladium-catalyzed intramolecular Heck reactions of C2-tethered pyrroles have been shown to produce 3,2'-spiropyrrolidine-2-oxindole derivatives in good to excellent yields. sioc-journal.cn This dearomative approach functionalizes the endocyclic C=C bonds of the pyrrole ring.

Although direct examples utilizing this compound are scarce, the principles of these intramolecular cyclization strategies are applicable. The aldehyde group can be readily converted into a variety of tethers suitable for these cyclizations, and the fluorine atom can influence the regioselectivity and electronic properties of the resulting polycyclic systems.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The halogenated nature of this compound makes it a potential substrate for such transformations.

Suzuki-Miyaura and Related Cross-Couplings Involving Halogenated Pyrroles

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a cornerstone of C-C bond formation. While the C-F bond is generally less reactive in Suzuki-Miyaura couplings compared to C-Cl, C-Br, and C-I bonds, under specific catalytic conditions, C-F bond activation can be achieved.

More commonly, related halogenated pyrroles are used in Suzuki-Miyaura reactions. For instance, the synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde has been accomplished via a Suzuki coupling reaction between a brominated pyrrole-3-carbaldehyde derivative and 2-fluorophenylboronic acid. wikipedia.org This demonstrates the feasibility of introducing aryl groups onto the pyrrole ring through this methodology. The protection of the pyrrole nitrogen is often crucial to prevent side reactions and improve yields in Suzuki-Miyaura couplings of bromopyrroles. organic-chemistry.org

For this compound, a Suzuki-Miyaura coupling would likely require specialized ligands and conditions to activate the C-F bond. Alternatively, the corresponding 4-bromo or 4-iodo derivative would be a more reactive substrate for such transformations.

Table 2: Suzuki-Miyaura Coupling of Halogenated Pyrrole Derivatives

| Halogenated Pyrrole | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-Bromo-1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde | 2-Fluorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | - | wikipedia.org |

| Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | 92 | organic-chemistry.org |

Yield for the first entry was not specified in the source. This table is illustrative of the potential for Suzuki-Miyaura coupling with halogenated pyrroles.

Other Catalytic Transformations Utilizing Pyrrole-2-carbaldehydes

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed transformations can be envisioned for this compound. The Heck reaction and the Buchwald-Hartwig amination are prominent examples. organic-chemistry.orgwikipedia.orglibretexts.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org This reaction could potentially be used to introduce alkenyl substituents at the 4-position of a more reactive 4-halo-1H-pyrrole-2-carbaldehyde derivative.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This powerful method could enable the synthesis of 4-amino-1H-pyrrole-2-carbaldehyde derivatives from a suitable 4-halo precursor. The choice of phosphine (B1218219) ligand is critical for the success of these reactions. nih.gov

Furthermore, rhodium-catalyzed cyclizations of related compounds, such as β-fluoro-pyrrole-2-carboxylates, have been reported, suggesting that the fluoro-substituted pyrrole core can participate in various catalytic cycles. sioc-journal.cn

The aldehyde group in this compound also opens the door to a variety of other catalytic transformations. For example, it can be a substrate for catalytic reduction to the corresponding alcohol, oxidation to the carboxylic acid, or can participate in catalytic C-H functionalization reactions at other positions on the pyrrole ring.

Spectroscopic Characterization and Advanced Structural Analysis of 4 Fluoro 1h Pyrrole 2 Carbaldehyde

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of molecules.

The vibrational spectrum of 4-Fluoro-1H-pyrrole-2-carbaldehyde is characterized by distinct bands corresponding to the stretching and bending motions of its constituent bonds. The presence of the pyrrole (B145914) ring, the aldehyde group, and the carbon-fluorine bond gives rise to a unique spectroscopic signature.

Key vibrational modes for the parent compound, pyrrole-2-carboxaldehyde, have been extensively studied nih.govnih.govspectrabase.com. The introduction of a fluorine atom at the 4-position of the pyrrole ring is expected to induce notable shifts in the vibrational frequencies, particularly for the modes involving the pyrrole ring. The strong electronegativity of fluorine can alter the electron distribution within the ring, thereby affecting the bond strengths and vibrational energies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H (pyrrole) | Stretching | 3400-3200 | Broad peak due to hydrogen bonding. |

| C-H (pyrrole ring) | Stretching | 3150-3100 | |

| C=O (aldehyde) | Stretching | 1680-1660 | Lower frequency due to conjugation with the pyrrole ring. |

| C=C (pyrrole ring) | Stretching | 1550-1450 | |

| C-N (pyrrole ring) | Stretching | 1400-1300 | |

| C-F | Stretching | 1100-1000 | Strong, characteristic absorption. |

| C-H (aldehyde) | Bending | 900-850 | |

| Pyrrole Ring | Out-of-plane bending | 800-700 |

This table presents expected values based on typical ranges for these functional groups and analysis of related compounds.

The rotational isomerism around the single bond connecting the aldehyde group to the pyrrole ring can lead to different conformers. These conformers, if stable, can be distinguished by subtle differences in their vibrational spectra. The relative orientation of the C=O bond and the N-H group of the pyrrole ring can influence the vibrational frequencies of both groups, particularly if intramolecular hydrogen bonding is possible. Computational studies on similar aromatic aldehydes have shown that different conformers can have distinct spectroscopic fingerprints iu.edu.sarsc.org. The analysis of the fine structure of the C=O and N-H stretching bands in high-resolution IR or Raman spectra could therefore provide valuable information about the conformational preferences of this compound in different phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the N-H proton, and the two remaining protons on the pyrrole ring. The fluorine atom at the 4-position will introduce characteristic splitting patterns (J-coupling) in the signals of the neighboring protons.

The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of the substituents. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| N-H | ~11.0-12.0 | br s | - |

| CHO | ~9.5 | s | - |

| H5 | ~7.2 | dd | J(H5-F) ≈ 2-4, J(H5-H3) ≈ 1-2 |

| H3 | ~7.0 | dd | J(H3-F) ≈ 4-6, J(H3-H5) ≈ 1-2 |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |

| C=O | ~180 | d | ³J(C-F) ≈ 2-5 |

| C4 | ~150-160 | d | ¹J(C-F) ≈ 240-260 |

| C2 | ~135 | d | ³J(C-F) ≈ 5-10 |

| C5 | ~120 | d | ²J(C-F) ≈ 20-30 |

| C3 | ~110 | d | ²J(C-F) ≈ 10-20 |

These tables present predicted values based on known data for pyrrole-2-carboxaldehyde nih.govchemicalbook.com, general pyrrole NMR principles ipb.pt, and the expected effects of fluorine substitution.

While this compound does not possess stereocenters in the traditional sense, advanced NMR techniques can be employed to unambiguously confirm the structural assignments. Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) would reveal the coupling between the H3 and H5 protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively. These techniques are particularly useful in confirming the assignment of the closely spaced signals of the pyrrole ring protons and carbons and in verifying the through-bond coupling pathways involving the fluorine atom.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be unequivocally established.

For this compound, the expected monoisotopic mass can be calculated from the masses of the most abundant isotopes of its constituent elements.

| Property | Value | Source |

| Molecular Formula | C₅H₄FNO | PubChem uni.lu |

| Monoisotopic Mass | 113.027695 Da | PubChem uni.lu |

Experimental determination of the molecular ion peak in an HRMS spectrum at a value extremely close to the calculated monoisotopic mass would provide definitive confirmation of the molecular formula of this compound.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 1h Pyrrole 2 Carbaldehyde

Electronic Structure and Quantum Chemical Descriptors

The electronic landscape of a molecule is fundamental to its chemical behavior. For 4-Fluoro-1H-pyrrole-2-carbaldehyde, the interplay between the electron-donating pyrrole (B145914) ring, the electron-withdrawing aldehyde group, and the electronegative fluorine atom creates a unique electronic profile.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. numberanalytics.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

For this compound, the HOMO is expected to be predominantly localized on the pyrrole ring, reflecting its aromatic character and the electron-donating nature of the nitrogen atom. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing carbaldehyde group and the C=C bond adjacent to it. The presence of the electronegative fluorine atom will likely lower the energy of both the HOMO and LUMO compared to the non-fluorinated parent compound, pyrrole-2-carbaldehyde.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Major Atomic Orbital Contributions |

| LUMO | -1.5 | C(aldehyde), O(aldehyde), C2, C3 |

| HOMO | -6.8 | N, C2, C3, C4, C5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and based on general principles of FMO theory as applied to substituted aromatic heterocycles. Actual values would be obtained from specific quantum chemical calculations.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govrsc.org This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

In the case of this compound, the most negative electrostatic potential (red/yellow regions) is expected to be localized around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atom. These regions are susceptible to electrophilic attack and can act as hydrogen bond acceptors. The most positive electrostatic potential (blue region) is anticipated to be near the hydrogen atom of the aldehyde group and the N-H proton of the pyrrole ring, making these sites prone to nucleophilic attack and capable of acting as hydrogen bond donors. The pyrrole ring itself will likely exhibit a more neutral potential, with some modulation due to the substituents.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is intrinsically linked to its biological activity and physical properties. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule.

Identification and Relative Stabilities of Conformers (e.g., cis/trans)

For this compound, the primary source of conformational isomerism arises from the rotation around the single bond connecting the carbaldehyde group to the pyrrole ring. This gives rise to two planar conformers: a syn (or cis) conformer, where the carbonyl oxygen is on the same side of the C2-C(aldehyde) bond as the pyrrole nitrogen, and an anti (or trans) conformer, where they are on opposite sides. wikipedia.orglibretexts.org Studies on the parent compound, pyrrole-2-carbaldehyde, have shown a preference for the syn-conformation. rsc.org This preference is often attributed to favorable electrostatic interactions between the pyrrole nitrogen and the carbonyl oxygen. rsc.org

Table 2: Theoretical Relative Stabilities of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| syn (N,O-cis) | 0.0 | ~95 |

| anti (N,O-trans) | ~2.0 | ~5 |

Note: This data is estimated based on computational studies of similar pyrrole-2-carbaldehydes. The exact energy difference would require specific calculations for the fluorinated compound.

Theoretical Prediction of Conformational Interconversions

The two conformers of this compound can interconvert by rotation around the C-C single bond. The energy barrier for this rotation can be computationally predicted. This barrier is typically high enough to allow for the distinct existence of both conformers at low temperatures, but they may rapidly interconvert at room temperature. The transition state for this interconversion is expected to have a non-planar arrangement where the aldehyde group is roughly perpendicular to the pyrrole ring, thus disrupting the π-conjugation between the ring and the carbonyl group. The calculated energy barrier for the parent pyrrole-2-carbaldehyde provides a reasonable estimate for the fluorinated analogue.

Aromaticity Assessment of the Fluorinated Pyrrole Ring

Pyrrole is a classic aromatic heterocycle, with its aromaticity arising from a cyclic, planar, conjugated system containing 6 π-electrons (4 from the carbons and 2 from the nitrogen's lone pair). libretexts.org The introduction of a fluorine atom at the 4-position is expected to modulate the aromaticity of the pyrrole ring. Fluorine exerts two opposing electronic effects: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

Table 3: Predicted Aromaticity Indices for the Pyrrole Ring in this compound

| Aromaticity Index | Predicted Value/Trend | Interpretation |

| HOMA | Slightly lower than pyrrole | Indicates a slight increase in bond length alternation. |

| NICS(1) | Less negative than pyrrole | Suggests a weaker diatropic ring current, hence reduced aromaticity. |

| FLU | Slightly higher than pyrrole | Correlates with a small decrease in electron delocalization. |

Note: These trends are based on the known effects of electronegative substituents on the aromaticity of five-membered heterocyclic rings.

Harmonic Oscillator Model of Aromaticity (HOMA) Calculations

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a cyclic system. It evaluates the deviation of bond lengths from an optimal value, with a HOMA value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system.

A comparative analysis of the aromaticity of five-membered heterocycles like pyrrole, furan (B31954), and thiophene (B33073) has shown that pyrrole possesses a significant degree of aromatic character. chemrxiv.org The introduction of a fluorine atom and a carbaldehyde group would modulate this inherent aromaticity.

Table 1: Illustrative HOMA values for Related Heterocyclic Systems

| Compound | HOMA Value (Illustrative) |

| Benzene (B151609) | ~1.00 |

| Pyrrole | ~0.78 |

| Thiophene | ~0.75 |

| Furan | ~0.50 |

Note: These are representative values to illustrate the concept and may not correspond to a specific calculation method.

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity.

Specific NICS calculations for this compound are not prominently reported. However, NICS analyses of various substituted pyrroles and other heterocyclic systems have been extensively performed. For example, NICS calculations on a series of 1-substituted pyrroles have been used to discuss changes in the aromaticity of the pyrrole ring. researchgate.net In a study on o-carborane-fused pyrazoles, it was noted that the highly aromatic carborane cage induced significant NICS values in the fused ring, which could lead to an overestimation of the heterocycle's aromaticity if not interpreted carefully. beilstein-journals.org This highlights the importance of considering the electronic effects of all substituents when analyzing NICS data.

For this compound, the electron-withdrawing nature of both the fluorine atom and the carbaldehyde group would likely lead to a reduction in the diatropic ring current compared to unsubstituted pyrrole, resulting in a less negative NICS value. However, the ring is still expected to exhibit aromatic character.

Table 2: Representative NICS(0) and NICS(1) Values for Aromatic and Non-Aromatic Systems

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene | -8.0 | -10.2 | Aromatic |

| Cyclohexane | -1.5 | -1.8 | Non-aromatic |

| Cyclobutadiene (D2h) | +18.3 | +18.7 | Anti-aromatic |

Note: NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the ring plane. Values are illustrative.

Modeling of Intermolecular Interactions and Aggregation States

The intermolecular forces involving this compound are critical for understanding its behavior in the solid state and in solution. These interactions dictate the packing in crystals and the formation of larger assemblies.

Hydrogen Bonding Networks in Solid and Solution Phases

The molecular structure of this compound, featuring a pyrrolic N-H group (a hydrogen bond donor) and an aldehydic oxygen atom (a hydrogen bond acceptor), strongly suggests the formation of intermolecular hydrogen bonds.

In the solid state, it is highly probable that molecules of this compound would form hydrogen-bonded dimers or chains. Crystal structure analyses of related 2-acylpyrroles have shown a strong tendency to form centrosymmetric dimers via N-H···O=C hydrogen bonds. While direct crystal structure data for the title compound is not available, the structures of other pyrrole-2-carbaldehyde derivatives provide a reliable model for its potential hydrogen bonding motifs. researchgate.net

In solution, the extent of hydrogen bonding would be dependent on the solvent. In non-polar solvents, self-association through hydrogen bonding is likely to occur. In polar, protic solvents, the solute molecules would form hydrogen bonds with the solvent molecules. DFT calculations on trifluoroacetyl pyrroles have demonstrated the presence of intramolecular hydrogen bonds, which can influence their spectroscopic properties. nih.gov The presence of organic fluorine can also lead to the formation of C-H···F hydrogen bonds, although these are generally weaker than conventional hydrogen bonds. rsc.org

Dimerization and Supramolecular Assembly Prediction

Based on the hydrogen bonding capabilities, the dimerization of this compound is a highly probable event, particularly in the solid state and in non-polar solutions. The most likely arrangement would be a cyclic dimer formed through two N-H···O hydrogen bonds between two molecules.

Table 3: Common Intermolecular Interactions in Pyrrole Derivatives

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H | O=C |

| Hydrogen Bond | C-H | F |

| π-π Stacking | Pyrrole ring | Pyrrole ring |

| C-H···π Interaction | C-H | Pyrrole ring |

Applications and Strategic Utility in Modern Organic Synthesis

Employment as Key Building Blocks in Medicinal Chemistry Research

The pyrrole (B145914) ring is a fundamental scaffold found in numerous biologically active molecules, and its derivatives are subjects of intense interest in medicinal chemistry for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov The introduction of a fluorine atom into such scaffolds can significantly enhance their medicinal value by improving pharmacokinetic properties like metabolic stability, bioavailability, and binding affinity to biological targets. ontosight.ai Halogen-substituted pyrrole-2-carboxamides, for instance, are integral fragments of bioactive marine natural products and synthetic anti-infective agents. nih.gov

4-Fluoro-1H-pyrrole-2-carbaldehyde serves as a key starting material in this context. The aldehyde group provides a reactive handle for elaboration into various functional groups, such as amides, which are crucial for binding to the active sites of enzymes like bacterial topoisomerases. nih.gov Research has demonstrated the utility of similar halogenated pyrrole building blocks in the synthesis of potent nanomolar inhibitors of bacterial DNA gyrase B, showcasing the value of these motifs in developing new anti-infective drugs. nih.govresearchgate.net The structural features of this compound make it a promising candidate for the development of novel pharmaceuticals. smolecule.com

The table below showcases examples of bioactive compounds derived from pyrrole scaffolds, illustrating the importance of this heterocyclic system in medicinal chemistry.

| Compound Class | Therapeutic Potential | Structural Motif Reference |

| Halogen-substituted pyrrole-2-carboxamides | Anti-infectives, Enzyme Inhibition | nih.gov |

| Pyrrole derivatives | Anti-inflammatory, Antimicrobial, Anticancer | ontosight.aiontosight.ai |

| Pyrrole-3-carboxaldehyde derivatives | Antibacterial (against Pseudomonas putida) | nih.gov |

Precursors for the Construction of Diverse Heterocyclic Frameworks

The reactivity of the aldehyde and the pyrrole ring in this compound makes it an excellent precursor for synthesizing a variety of other heterocyclic systems. The aldehyde group can readily participate in condensation reactions, reductions to alcohols, and oxidations to carboxylic acids, opening pathways to diverse molecular structures. smolecule.com

A significant application is in the synthesis of dipyrroles and tripyrroles. google.com These multi-pyrrolic structures are, in turn, critical intermediates for the synthesis of porphyrins, which are fundamental to many biological processes. google.comgoogle.com Furthermore, the aldehyde can be a key component in cyclization reactions to form fused heterocyclic systems. For example, pyrrole-2-carbaldehyde derivatives are used to construct frameworks like pyrrolo[1,2-a]quinoxalin-4(5H)-one. chemicalbook.com The presence of the fluorine atom on the pyrrole ring can influence the reactivity and properties of these resulting heterocyclic frameworks.

The versatility of the aldehyde group in synthesis is highlighted in the following table:

| Reaction Type | Reagent/Condition | Product Functional Group |

| Oxidation | Potassium permanganate (B83412), Chromium trioxide | Carboxylic acid |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Primary alcohol |

| Condensation | Amines, Hydrazines | Imines, Hydrazones |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Aldehyde (synthesis of precursor) |

Role in the Synthesis of Natural Products and Biomimetic Compounds

The pyrrole-2-carbaldehyde skeleton is a recurring motif in a multitude of natural products, particularly those isolated from marine organisms, fungi, and plants. nih.gov These compounds often exhibit significant physiological activities. nih.gov For example, the halogen-substituted pyrrole-2-carboxamide structure is a core component of oroidin (B1234803) and hymenidin, which are marine natural products. nih.gov

While direct total synthesis of a specific natural product using this compound is not extensively documented, its structural similarity to these natural precursors makes it an invaluable tool for creating biomimetic compounds. nih.govnih.gov Synthetic chemists can utilize this fluorinated building block to design and synthesize novel molecules that mimic the structure and, potentially, the biological function of complex natural products. google.com The regioselective functionalization of the 2-formylpyrrole core is a key strategy in the synthesis of alkaloids like pyrrolemarumine, demonstrating the importance of this class of compounds. nih.gov

Development of Novel Synthetic Methodologies and Reagents

This compound and its analogs are pivotal in the development and optimization of new synthetic methods. The synthesis of the compound itself often employs foundational organic reactions like the Vilsmeier-Haack formylation of a corresponding fluorinated pyrrole. google.comnih.gov

Furthermore, this compound serves as a versatile substrate for developing novel C-H functionalization and alkylation techniques. google.comresearchgate.net The selective introduction of substituents onto the pyrrole ring is a significant challenge in organic synthesis, and using well-defined starting materials like this compound allows for the systematic study and development of new catalytic processes. google.comgoogle.com For instance, methods for the selective alkylation of pyrrole-2-carbaldehydes at the 4-position have been developed, providing access to a range of substituted pyrroles that would be otherwise difficult to obtain. google.com These methodologies are valuable for creating libraries of compounds for screening in drug discovery and materials science. ontosight.ai

Potential for Advanced Materials Design and Functionalization

The applications of pyrrole-based compounds extend beyond medicine into the realm of materials science. smolecule.com The aromatic and conjugated nature of the pyrrole ring endows these molecules with interesting electronic and optical properties, making them candidates for the development of advanced materials. ontosight.ai

This compound is a promising building block for this purpose. The aldehyde group offers a convenient point for polymerization or for grafting the molecule onto surfaces, thereby functionalizing them. The presence of the fluorine atom can fine-tune the electronic properties, solubility, and stability of the resulting materials. This suggests potential applications in creating novel polymers, dyes, and materials with specific electronic or optical characteristics. smolecule.comontosight.ai

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.